DprE1-IN-7

DprE1 inhibitor metabolic stability microsomal clearance

Select DprE1-IN-7 for its proven 38% reduction in microsomal clearance versus close structural analogs, ensuring longer in vivo half-life and consistent plasma levels in chronic infection models. Full activity retained against drug-resistant Mtb (MIC 1 μM), essential for reproducible DprE1 target engagement studies. High solubility (>90 μM) simplifies assay preparation. Choose this specific analog to eliminate metabolic stability as a confounding variable in your tuberculosis research.

Molecular Formula C20H20N6O
Molecular Weight 360.4 g/mol
Cat. No. B12386892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDprE1-IN-7
Molecular FormulaC20H20N6O
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=C3C(=N2)N=CN3CC4=CC5=CC=CC=C5C=C4)N
InChIInChI=1S/C20H20N6O/c21-18-17-19(24-20(23-18)25-7-9-27-10-8-25)22-13-26(17)12-14-5-6-15-3-1-2-4-16(15)11-14/h1-6,11,13H,7-10,12H2,(H2,21,23,24)
InChIKeyUTYDUBWVXQAWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DprE1-IN-7: A 6-Ethylamino Purine DprE1 Inhibitor with Optimized Metabolic Stability for Antitubercular Research


DprE1-IN-7 (Compound 64) is a 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine derivative that acts as an inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall biosynthesis pathway [1]. It was developed as an optimized analogue from a phenotypic screening campaign against Mycobacterium tuberculosis (Mtb), demonstrating potent in vitro antimycobacterial activity with a minimum inhibitory concentration (MIC) of 1 μM against the Mtb H37Rv reference strain [1]. Beyond its enzymatic target engagement, DprE1-IN-7 exhibits high microsomal stability (CLint 16.8 μL/min/mg) and adequate aqueous solubility (>90 μM), key physicochemical attributes that distinguish it from close structural analogs [1].

Why DprE1-IN-7 Cannot Be Replaced by Simple Purine Scaffold Analogs


Within the 2,6-disubstituted purine class, even minor structural modifications at the 6-position profoundly impact metabolic clearance, a critical determinant of in vivo exposure and efficacy. Direct comparative data from the original medicinal chemistry campaign show that DprE1-IN-7, bearing a 6-ethylamino group, exhibits a 38% reduction in microsomal clearance (16.8 μL/min/mg) relative to its 6-amino counterpart Compound 56 (27 μL/min/mg) [1]. Such a difference cannot be assumed to be irrelevant for experimental outcomes, particularly in whole-cell assays, animal models, or long-term stability studies. Consequently, substitution with a structurally similar but metabolically distinct analog may yield non-equivalent pharmacological profiles and compromise the reproducibility of key findings [1].

Quantitative Differentiation of DprE1-IN-7 Against Closest Analogs and In-Class Benchmarks


Microsomal Clearance: 38% Improvement Over Closest Structural Analog Compound 56

In a head-to-head comparison within the same study, DprE1-IN-7 (Compound 64) exhibited a microsomal clearance rate of 16.8 μL/min/mg, which is 38% lower than the 27 μL/min/mg measured for the 6-amino analog Compound 56 [1]. This quantitative difference directly translates to a longer predicted half-life and greater in vivo exposure, a key advantage for compounds intended for further preclinical development.

DprE1 inhibitor metabolic stability microsomal clearance

Antimycobacterial Potency: 4-Fold Enhancement Over Initial Hit Compound 10

Structure-activity relationship optimization led from the initial hit Compound 10 (MIC99 = 4 μM) to DprE1-IN-7, which displays an MIC of 1 μM against Mtb H37Rv [1]. This four-fold improvement in potency is a direct result of strategic substitution at the 6-position of the purine core, demonstrating a clear advancement in the chemical series.

MIC Mycobacterium tuberculosis SAR

Retention of Full Potency Against Drug-Resistant Clinical Isolates

DprE1-IN-7 maintained an MIC of 1 μM against several clinically isolated drug-resistant Mtb strains, a profile consistent with its close analog Compound 56 [1]. While this is a class-level property for the optimized purine series, it is a critical differentiator from first-line agents like isoniazid or rifampicin, which often exhibit elevated MICs against resistant isolates. The preservation of activity suggests that the compound's binding site on DprE1 is not significantly affected by common resistance mutations.

drug-resistant tuberculosis MDR-TB antimycobacterial

Recommended Applications for DprE1-IN-7 Based on Quantitative Evidence


In Vivo Efficacy Studies Requiring Sustained Exposure

The 38% reduction in microsomal clearance compared to the 6-amino analog (Compound 56) positions DprE1-IN-7 as a superior candidate for mouse or rat tuberculosis infection models. Its lower intrinsic clearance (16.8 μL/min/mg) [1] predicts a longer half-life, enabling less frequent dosing and more consistent plasma concentrations above the MIC. This property is particularly valuable in chronic infection models where maintaining therapeutic pressure is essential for preventing relapse.

Mechanistic Studies of DprE1 Inhibition and Resistance

The compound's retention of full activity (MIC = 1 μM) against drug-resistant clinical isolates [1] makes it an excellent probe for studying DprE1 function in diverse genetic backgrounds. Researchers can use DprE1-IN-7 to generate and characterize resistant mutants, perform radiolabeled enzyme inhibition assays, or validate target engagement without the confounding factor of strain-specific potency loss.

Combination Regimen Screening for Multidrug-Resistant Tuberculosis

Given its target specificity for mycobacteria and lack of activity against Gram-positive or Gram-negative bacteria [1], DprE1-IN-7 is ideally suited for in vitro checkerboard assays and in vivo combination studies with other anti-TB agents. Its favorable solubility (>90 μM) [1] facilitates preparation of stock solutions for high-throughput synergy screening against panels of drug-resistant Mtb isolates.

Technical Documentation Hub

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